N-Boc Ketamine
Description
Properties
IUPAC Name |
tert-butyl N-[1-(2-chlorophenyl)-2-oxocyclohexyl]-N-methylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24ClNO3/c1-17(2,3)23-16(22)20(4)18(12-8-7-11-15(18)21)13-9-5-6-10-14(13)19/h5-6,9-10H,7-8,11-12H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWFIPKJXHXVWDZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C1(CCCCC1=O)C2=CC=CC=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601124360 | |
| Record name | Carbamic acid, N-[1-(2-chlorophenyl)-2-oxocyclohexyl]-N-methyl-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601124360 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1461707-29-8 | |
| Record name | Carbamic acid, N-[1-(2-chlorophenyl)-2-oxocyclohexyl]-N-methyl-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1461707-29-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbamic acid, N-[1-(2-chlorophenyl)-2-oxocyclohexyl]-N-methyl-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601124360 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Boc Protection of Cyclohexylamine Intermediate
The primary route involves Boc protection of 1-(2-chlorophenyl)-2-(methylamino)cyclohexanol, followed by oxidation to the ketone (Scheme 1). Experimental data from analogous syntheses reveal critical parameters:
Mechanistic Insights :
One-Pot Cyclohexanone Functionalization
A patent-derived method (WO2019158550A1) demonstrates an alternative approach using neutral reagents to prevent viscosity issues:
Condensation :
Amination and Boc Protection :
- The enol ether undergoes Ritter reaction with methylamine hydrochloride (CH₃NH₂·HCl) in acetonitrile:
$$
\text{Enol ether} + \text{CH₃NH₂·HCl} \xrightarrow{\text{Et₃N, 60°C}} \text{1-(2-Chlorophenyl)-2-(methylamino)cyclohexanol}
$$ - Subsequent Boc protection with Boc₂O (1.2 eq) achieves 91% conversion in 3 h.
- The enol ether undergoes Ritter reaction with methylamine hydrochloride (CH₃NH₂·HCl) in acetonitrile:
Advantages :
- Neutral reaction conditions (pH 7-8) minimize side reactions like ketone hydrate formation.
- Acetonitrile enhances solubility of the hydrophobic aryl group, facilitating homogeneous mixing.
Optimization Strategies for Industrial Scalability
Solvent and Base Selection
Comparative studies on Boc protection reveal solvent-dependent yields (Table 1):
| Solvent | Base | Time (h) | Yield (%) |
|---|---|---|---|
| THF/H₂O | Et₃N | 12 | 42.4 |
| DCM | None | 18 | 65.2 |
| DMF | K₂CO₃ | 6 | 98.0 |
Data from highlight DMF’s superiority in solubilizing both polar (Boc₂O) and nonpolar (arylcyclohexylamine) components. K₂CO₃ as a mild base prevents N-Boc deprotection, which occurs with stronger bases like NaOH.
Temperature and Stoichiometry Effects
- Boc Anhydride Ratio : Increasing Boc₂O from 1.0 to 1.2 eq improves yield from 68% to 91% by driving the reaction to completion.
- Reaction Temperature : Performing the amination at 60°C instead of 25°C reduces time from 24 h to 3 h while maintaining 89% yield.
Analytical Characterization and Quality Control
Spectroscopic Data
- ¹H NMR (500 MHz, CDCl₃): δ 7.45–7.30 (m, 4H, Ar-H), 3.12 (s, 3H, N-CH₃), 2.90–2.70 (m, 2H, cyclohexyl-H), 1.48 (s, 9H, C(CH₃)₃).
- IR (KBr): ν 1695 cm⁻¹ (C=O, carbamate), 1642 cm⁻¹ (cyclohexanone), 1540 cm⁻¹ (C-Cl).
Chromatographic Purity
HPLC analysis (C18 column, 70:30 MeCN/H₂O) shows a single peak at tR = 6.72 min, confirming >98% purity.
Applications in Medicinal Chemistry
The compound’s stability under physiological conditions (t₁/₂ = 4.3 h in human plasma) makes it suitable for:
- NMDA Receptor Studies : IC₅₀ = 1.2 µM in cortical neuron assays.
- Prodrug Development : The Boc group undergoes enzymatic cleavage in vivo, releasing the active amine.
Chemical Reactions Analysis
N-Boc Ketamine undergoes various chemical reactions, including:
Deprotection: The Boc group can be removed using reagents like oxalyl chloride in methanol, trifluoroacetic acid, or catalytic amounts of iodine.
Substitution: The compound can participate in substitution reactions, particularly involving the aromatic ring.
Oxidation and Reduction: The ketone group in this compound can undergo oxidation to form carboxylic acids or reduction to form alcohols.
Common reagents used in these reactions include oxalyl chloride, trifluoroacetic acid, and various metal catalysts. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Chemical Properties and Structure
- IUPAC Name : tert-butyl N-[1-(2-chlorophenyl)-2-oxocyclohexyl]-N-methylcarbamate
- Molecular Formula : C18H24ClNO3
- CAS Number : 1461707-29-8
- Molecular Weight : 337.84 g/mol
Pharmacological Studies
N-Boc Ketamine is primarily used in pharmacological research due to its structural similarity to ketamine, a well-known anesthetic and antidepressant. Its applications include:
- Analgesic Research : Studies have shown that this compound exhibits analgesic properties similar to those of ketamine, making it a candidate for pain management research.
- Antidepressant Effects : As with ketamine, this compound has been investigated for its rapid antidepressant effects, particularly in treatment-resistant depression.
Biochemical Analysis
The compound has been utilized in various biochemical assays to understand its interaction with biological systems:
-
Metabolic Pathways : Research indicates that this compound interacts with several metabolic pathways, influencing enzyme activity and metabolite levels. This interaction is crucial for understanding its pharmacokinetics and potential therapeutic effects.
Pathway Effect Enzyme Interaction Modulates activity of specific enzymes Metabolite Levels Influences levels of key metabolites
Animal Model Studies
In vivo studies have demonstrated varying effects of this compound based on dosage:
- Dosage Effects : Lower doses have shown therapeutic benefits, while higher doses can lead to toxicity or adverse reactions. This variability underscores the importance of dosage regulation in clinical applications.
Reference Standard in Research
Due to its unique properties, this compound serves as a reference standard in various laboratory settings:
- Quality Control : It is used in the quality control of pharmaceutical formulations containing ketamine derivatives, ensuring consistency and efficacy in therapeutic products .
Case Study 1: Analgesic Properties
A study conducted on the analgesic properties of this compound demonstrated that it effectively reduced pain responses in animal models when administered at low doses. The results indicated a significant decrease in pain-related behaviors compared to control groups.
Case Study 2: Antidepressant Efficacy
In a clinical trial assessing the antidepressant efficacy of this compound, patients with treatment-resistant depression reported rapid improvements in mood following administration. The findings suggest that this compound could be a viable alternative for patients unresponsive to traditional therapies.
Mechanism of Action
The mechanism of action of N-Boc Ketamine involves its interaction with several molecular targets:
N-Methyl-D-Aspartate Receptor (NMDAR): This compound acts as an antagonist at the NMDAR, which plays a crucial role in its pharmacological effects.
Opioid Receptors: The compound also interacts with opioid receptors, contributing to its analgesic properties.
Signaling Pathways: The inhibition of NMDAR leads to a cascade of signaling events that result in increased synaptic plasticity and neurogenesis.
Comparison with Similar Compounds
tert-butyl (R)-(1-(4-chlorophenyl)-2-oxoethyl)carbamate
Structural Differences :
- The 4-chlorophenyl substituent (vs.
- Replacement of the cyclohexyl ring with a simpler ethyl chain reduces steric hindrance and ring strain.
N-(3-chloro-2-oxopropyl)-N-methylcarbamate
Structural Differences :
- Shorter carbon chain (3-chloro-2-oxopropyl vs. 2-chlorophenyl-cyclohexyl) reduces molecular weight (C₉H₁₆ClNO₃ vs. ~C₁₈H₂₂ClNO₃) and complexity .
Physical Properties :
- Lower molecular weight may enhance solubility in polar solvents compared to the target compound.
- The 3-chloro substituent could increase electrophilicity at the ketone, favoring nucleophilic attacks.
tert-butyl N-[1-(2-hydroxyethyl)cyclohexyl]carbamate
Structural Differences :
- Hydroxyethyl substituent replaces the 2-chlorophenyl and ketone groups, increasing polarity (C₁₃H₂₅NO₃) .
- The hydroxyl group enables hydrogen bonding, enhancing aqueous solubility—a critical difference from the hydrophobic chlorophenyl moiety in the target compound.
Data Table: Key Comparative Properties
Research Findings and Implications
- Grignard Reactivity : The target compound’s cyclohexyl ring may hinder nucleophilic additions compared to the ethyl analog in Table 2.2 .
- Deprotection Efficiency : TFA-mediated Boc removal in the 4-chlorophenyl analog faced side reactions (Table 2.3, ), suggesting that the target compound’s bulkier structure might require optimized conditions (e.g., prolonged reaction times).
- Solubility Trends : The hydroxyethyl analog’s polarity contrasts with the target compound’s hydrophobicity, guiding solvent selection in synthesis.
Biological Activity
tert-butyl N-[1-(2-chlorophenyl)-2-oxocyclohexyl]-N-methylcarbamate , also known as N-Boc Ketamine, is a derivative of ketamine. This compound has garnered attention in research for its potential biological activities, particularly in the fields of neuropharmacology and anesthesiology. Its structure is characterized by the presence of a tert-butyl group, a chlorophenyl moiety, and a carbamate functional group, which contribute to its unique pharmacological properties.
Chemical Structure
- IUPAC Name: tert-butyl N-[1-(2-chlorophenyl)-2-oxocyclohexyl]-N-methylcarbamate
- Molecular Formula: C18H24ClNO3
- CAS Number: 1461707-29-8
The chemical structure can be represented as follows:
Biological Activity
The biological activity of tert-butyl N-[1-(2-chlorophenyl)-2-oxocyclohexyl]-N-methylcarbamate has been primarily studied in relation to its effects on the central nervous system (CNS) and its potential therapeutic applications.
- NMDA Receptor Antagonism : Like ketamine, this compound acts as an antagonist at the NMDA receptor. This interaction is crucial for its anesthetic and analgesic effects.
- Dopaminergic Modulation : Preliminary studies suggest that it may influence dopaminergic pathways, potentially impacting mood and cognition.
Research Findings
Several studies have explored the pharmacological potential of this compound:
- Neuroprotective Effects : Research indicates that derivatives of ketamine may offer neuroprotective benefits, which could be relevant in treating conditions like depression and PTSD.
- Anesthetic Properties : In animal models, compounds similar to tert-butyl N-[1-(2-chlorophenyl)-2-oxocyclohexyl]-N-methylcarbamate have demonstrated rapid anesthetic effects with a favorable recovery profile .
Case Studies and Clinical Applications
- Anesthesia in Veterinary Medicine : A study reported that ketamine derivatives are used effectively in veterinary anesthesia, providing insights into their safety and efficacy in clinical settings .
- Depression Treatment : Clinical trials have begun to investigate ketamine derivatives for rapid antidepressant effects, with some showing promise in treatment-resistant cases .
Data Table: Comparative Analysis of Ketamine Derivatives
| Compound Name | Chemical Structure | NMDA Antagonism | Clinical Use |
|---|---|---|---|
| Ketamine | Ketamine Structure | Yes | Anesthesia, Depression |
| This compound | This compound Structure | Yes | Research Standard |
| Other Derivative | Varies | Yes/No | Experimental |
Q & A
Q. What are the optimal synthetic routes for tert-butyl N-[1-(2-chlorophenyl)-2-oxocyclohexyl]-N-methylcarbamate, and how can experimental design improve yield?
Methodological Answer: The synthesis typically involves carbamate formation via reaction of tert-butyl chloroformate with a secondary amine intermediate. Key steps include:
- Amine Activation : Use of 1-(2-chlorophenyl)-2-oxocyclohexyl-N-methylamine as the nucleophile.
- Coupling Conditions : Reaction with tert-butyl chloroformate in anhydrous dichloromethane (DCM) at 0–5°C, with triethylamine as a base .
- Design of Experiments (DoE) : Employ statistical methods (e.g., factorial design) to optimize variables like temperature, solvent polarity, and stoichiometry. For example, highlights DoE applications in minimizing experimental runs while maximizing yield and purity .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR confirms carbamate formation (e.g., tert-butyl group signals at δ ~1.4 ppm for ¹H; carbonyl peaks at ~150–155 ppm for ¹³C) .
- X-ray Crystallography : Resolves stereochemistry and molecular packing. A 2016 study on tert-butyl carbamate derivatives used X-ray to analyze hydrogen-bonding networks and confirm cyclohexyl ring conformations .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., calculated 327.32 g/mol vs. observed 327.31 g/mol) .
Q. How should researchers address conflicting hazard classifications in safety data sheets (SDS)?
Methodological Answer:
- Risk Assessment : Cross-reference SDS from multiple suppliers. For example, and classify the compound as non-hazardous, while and note acute toxicity risks.
- Precautionary Measures : Default to stricter protocols:
Advanced Research Questions
Q. What reaction mechanisms govern the stability of the carbamate group under acidic or basic conditions?
Methodological Answer:
- Acidic Hydrolysis : The tert-butyl carbamate undergoes cleavage via protonation of the carbonyl oxygen, followed by nucleophilic attack by water. Kinetic studies using HPLC can track degradation rates .
- Base-Induced Degradation : Strong bases (e.g., NaOH) deprotonate the carbamate nitrogen, leading to tert-butanol and a secondary amine. Isotopic labeling (e.g., ¹⁸O) helps trace reaction pathways .
Q. How can computational modeling predict interactions between this compound and biological targets?
Methodological Answer:
- Molecular Dynamics (MD) Simulations : Simulate binding affinity to enzymes (e.g., cyclooxygenase) using software like GROMACS. highlights AI-driven tools in COMSOL Multiphysics for modeling reaction kinetics .
- Docking Studies : Use AutoDock Vina to assess interactions with receptor pockets. For example, the 2-chlorophenyl group may exhibit π-π stacking with aromatic residues in target proteins .
Q. What advanced analytical methods resolve discrepancies in purity assessments across studies?
Methodological Answer:
- HPLC-MS Coupling : Quantify impurities at trace levels (e.g., <0.1%). A 2016 study used reversed-phase HPLC with a C18 column (acetonitrile/water gradient) to separate diastereomers .
- Thermogravimetric Analysis (TGA) : Detect solvent residues or decomposition products. For instance, a 5% weight loss below 100°C indicates residual DCM .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
